molecular formula C14H15N3O5S B2433253 4-((1,1-dioxidotetrahydrothiophen-3-yl)amino)-1-methyl-3-nitroquinolin-2(1H)-one CAS No. 850158-86-0

4-((1,1-dioxidotetrahydrothiophen-3-yl)amino)-1-methyl-3-nitroquinolin-2(1H)-one

Cat. No.: B2433253
CAS No.: 850158-86-0
M. Wt: 337.35
InChI Key: YXZOQLKMROHLQR-UHFFFAOYSA-N
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Description

4-((1,1-dioxidotetrahydrothiophen-3-yl)amino)-1-methyl-3-nitroquinolin-2(1H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, which is known for its diverse biological activities, and a tetrahydrothiophene moiety, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1,1-dioxidotetrahydrothiophen-3-yl)amino)-1-methyl-3-nitroquinolin-2(1H)-one typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the quinoline core followed by the introduction of the tetrahydrothiophene moiety. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-((1,1-dioxidotetrahydrothiophen-3-yl)amino)-1-methyl-3-nitroquinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amines or other functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but they often involve controlled temperatures, specific solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can produce amine derivatives.

Scientific Research Applications

4-((1,1-dioxidotetrahydrothiophen-3-yl)amino)-1-methyl-3-nitroquinolin-2(1H)-one has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It may have potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: The compound’s unique structure could make it a candidate for the development of new therapeutic agents.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-((1,1-dioxidotetrahydrothiophen-3-yl)amino)-1-methyl-3-nitroquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The quinoline core is known to interact with various biological targets, including enzymes and receptors, while the tetrahydrothiophene moiety may enhance its binding affinity and selectivity. The compound’s effects are mediated through these interactions, leading to changes in cellular processes and functions.

Comparison with Similar Compounds

Similar Compounds

    N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers: These compounds share the tetrahydrothiophene moiety and have similar biological activities.

    Quinoline derivatives: Compounds with a quinoline core often exhibit diverse biological activities and can be used in various applications.

Uniqueness

4-((1,1-dioxidotetrahydrothiophen-3-yl)amino)-1-methyl-3-nitroquinolin-2(1H)-one is unique due to its combination of a quinoline core and a tetrahydrothiophene moiety, which imparts distinct chemical and biological properties. This combination makes it a valuable compound for research and development in multiple scientific fields.

Properties

IUPAC Name

4-[(1,1-dioxothiolan-3-yl)amino]-1-methyl-3-nitroquinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O5S/c1-16-11-5-3-2-4-10(11)12(13(14(16)18)17(19)20)15-9-6-7-23(21,22)8-9/h2-5,9,15H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXZOQLKMROHLQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])NC3CCS(=O)(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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